N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclopropane carboxamide group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable electrophile, such as a halogenated aromatic compound.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved by reacting cyclopropanecarboxylic acid with an amine derivative of the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl side chain. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for neurological and psychological disorders due to its structural similarity to known psychoactive compounds.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The compound’s mechanism of action is likely related to its ability to interact with neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and cognition. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, which could explain its potential effects on neurological function.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide: Contains a benzamide group, which may alter its pharmacological properties.
Uniqueness
N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which can influence its binding affinity and selectivity for various biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(12-15-13-26-19(20-15)21-18(25)14-6-7-14)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-5,13-14H,6-12H2,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSVYYVRGIVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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